molecular formula C22H27NO4 B3048878 (+)-madindoline A CAS No. 184877-64-3

(+)-madindoline A

Cat. No.: B3048878
CAS No.: 184877-64-3
M. Wt: 369.5 g/mol
InChI Key: XPVQXXLKOCZMGG-BHDDXSALSA-N
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Description

(+)-Madindoline A is a naturally occurring compound known for its significant biological activities. It is a member of the indoline alkaloid family and has been isolated from the fermentation broth of Streptomyces nitrosporeus. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of immunology and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-madindoline A involves several steps, starting from commercially available starting materials. One of the common synthetic routes includes the construction of the indoline core followed by the introduction of the necessary functional groups. The key steps often involve:

    Formation of the Indoline Core: This can be achieved through a cyclization reaction of an appropriate precursor.

    Functional Group Introduction: Various functional groups are introduced through reactions such as oxidation, reduction, and substitution.

    Final Assembly: The final steps involve the coupling of different fragments to form the complete structure of this compound.

Industrial Production Methods

Industrial production of this compound is typically carried out through fermentation processes using Streptomyces nitrosporeus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(+)-Madindoline A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Substitution reactions are employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(+)-Madindoline A has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying indoline alkaloids and their reactivity.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: this compound has shown potential as an anti-inflammatory and immunomodulatory agent, making it a candidate for drug development.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of (+)-madindoline A involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain cytokines, which are involved in the inflammatory response. By modulating these pathways, this compound can reduce inflammation and modulate immune responses. The exact molecular targets include specific receptors and enzymes that play a role in cytokine signaling.

Comparison with Similar Compounds

Similar Compounds

    Indoline Alkaloids: Other members of the indoline alkaloid family share structural similarities with (+)-madindoline A.

    Anti-inflammatory Agents: Compounds such as indomethacin and ibuprofen also exhibit anti-inflammatory properties.

Uniqueness

This compound is unique due to its specific mechanism of action and its natural origin. Unlike synthetic anti-inflammatory agents, it offers a different mode of interaction with biological targets, which can be advantageous in certain therapeutic contexts.

Properties

IUPAC Name

(2R)-2-[[(3aS,8bR)-8b-hydroxy-2,3a-dihydro-1H-furo[2,3-b]indol-4-yl]methyl]-4-butyl-2,5-dimethylcyclopent-4-ene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-4-5-8-15-14(2)18(24)21(3,19(15)25)13-23-17-10-7-6-9-16(17)22(26)11-12-27-20(22)23/h6-7,9-10,20,26H,4-5,8,11-13H2,1-3H3/t20-,21+,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVQXXLKOCZMGG-BHDDXSALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=O)C(C1=O)(C)CN2C3C(CCO3)(C4=CC=CC=C42)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=C(C(=O)[C@@](C1=O)(C)CN2[C@@H]3[C@@](CCO3)(C4=CC=CC=C42)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430988
Record name (+)-madindoline A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184877-64-3
Record name (+)-madindoline A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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